4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Pyridazinylphenyl Intermediate: : The initial step involves the synthesis of the pyridazinylphenyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridazine is coupled with a halogenated phenyl compound in the presence of a palladium catalyst .
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Methoxylation: This can be done through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable leaving group on the intermediate .
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Amidation: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the methoxylated intermediate with an amine derivative of benzamide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives .
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Substitution: : The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, halogenated solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical structures.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe for investigating enzyme-substrate interactions and receptor-ligand binding .
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Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-pyridin-3-yl-benzamide: Similar structure with a pyridinyl group instead of a pyridazinyl group.
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Contains an oxazolyl group instead of a pyridazinyl group.
Uniqueness
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to the presence of the methoxypyridazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-5-14(6-10-16)19(23)20-15-7-3-13(4-8-15)17-11-12-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHSTIOUDBOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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